2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate
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Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is an organic compound with the molecular formula C15H13IO5S and a molecular weight of 432.23 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and a benzenesulfonate group attached to a phenyl ring . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate typically involves multi-step organic reactionsThe benzenesulfonate group is then added through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The specific methods can vary depending on the manufacturer and the desired application .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophiles, while the iodine atom can participate in halogen bonding. The benzenesulfonate group can enhance the solubility and reactivity of the compound in various solvents .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl benzenesulfonate: Lacks the iodine atom, making it less reactive in halogen bonding.
4-Formyl-6-iodophenyl benzenesulfonate: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Ethoxy-6-iodophenyl benzenesulfonate: Lacks the formyl group, altering its reactivity with nucleophiles.
Uniqueness
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and solubility. This makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWZMXALTKEFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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